Molecular Architecture Differentiation: Thiophene-Isoxazole vs. Oxindole Sulfonamide Scaffolds
At the same molecular formula (C20H20N2O4S, MW 384.45), Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate represents a distinct chemotype from the oxindole sulfonamide BTK inhibitor PID-4 (BTK-IN-28, CAS 3063330-50-4). The thiophene-isoxazole-acetamido-benzoate architecture lacks the covalent warhead present in oxindole sulfonamides, predicting a fundamentally different target engagement mechanism and selectivity spectrum . Molecular docking studies on the oxindole series show PID-4 binds to BTK with a score of -10.3 kcal/mol, but this data is not transferable to the isoxazole-benzoate scaffold due to the absence of the sulfonamide group essential for Cys481 interaction [1].
| Evidence Dimension | Scaffold topology and predicted target engagement mechanism |
|---|---|
| Target Compound Data | Thiophene-isoxazole-acetamido-benzoate scaffold (no covalent BTK warhead) |
| Comparator Or Baseline | PID-4 (oxindole sulfonamide scaffold, BTK covalent inhibitor, docking score -10.3 kcal/mol) |
| Quantified Difference | Mechanistic divergence: non-covalent vs. covalent binding mode predicted |
| Conditions | Comparative structural analysis; BTK docking model (PDB 5P9J) |
Why This Matters
This structural divergence renders the compound suitable for orthogonal assay screening where a non-covalent, potentially non-kinase-targeted mechanism is desired, avoiding the pan-kinase liability associated with covalent BTK inhibitors.
- [1] Koraboina CP, et al. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem. 2024;19(1):e202300511. View Source
